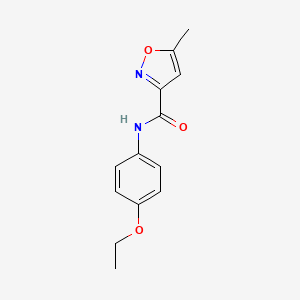
1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has shown promising results in the development of new drugs and as a reagent for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in lab experiments include its low toxicity and high selectivity for certain enzymes and proteins. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone. One area of interest is its potential as a treatment for viral infections, such as COVID-19. Another area of interest is its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its properties for use in various applications.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 1-(4-fluorophenyl)ethanone with 3-chloro-2-pyrazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities. Additionally, it has been shown to have potential as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-8(9-2-4-10(14)5-3-9)17-18-12-11(13)15-6-7-16-12/h2-7H,1H3,(H,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMCONSPXPKAA-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5770423.png)
![4-chloro-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5770434.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B5770438.png)

![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)

![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)
![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)




![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)